molecular formula C12H20ClO8P B14474771 Tetrakis[(acetyloxy)methyl]phosphanium chloride CAS No. 65444-22-6

Tetrakis[(acetyloxy)methyl]phosphanium chloride

Cat. No.: B14474771
CAS No.: 65444-22-6
M. Wt: 358.71 g/mol
InChI Key: WNHPCUPDZOUDIQ-UHFFFAOYSA-M
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Description

Tetrakis[(acetyloxy)methyl]phosphanium chloride is an organophosphorus compound with the chemical formula [P(CH2OCOCH3)4]Cl. It is a white, water-soluble salt that has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis[(acetyloxy)methyl]phosphanium chloride can be synthesized by treating phosphine with acetic anhydride in the presence of hydrochloric acid. The reaction proceeds as follows: [ PH3 + 4 (CH3CO)2O + HCl \rightarrow [P(CH2OCOCH3)4]Cl + 4 CH3COOH ]

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tetrakis[(acetyloxy)methyl]phosphanium chloride can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the acetyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Compounds with different functional groups replacing the acetyloxy groups.

Scientific Research Applications

Chemistry

Tetrakis[(acetyloxy)methyl]phosphanium chloride is used as a precursor in the synthesis of various organophosphorus compounds. It is also used in catalysis and as a reagent in organic synthesis.

Biology

In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is being studied for its potential use in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used as a flame retardant and as a biocide in water treatment systems. It is also used in the production of polymers and other materials.

Mechanism of Action

Tetrakis[(acetyloxy)methyl]phosphanium chloride exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The compound can also affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(hydroxymethyl)phosphonium chloride: This compound is similar in structure but has hydroxymethyl groups instead of acetyloxy groups.

    Tris(hydroxymethyl)phosphine: Another related compound with three hydroxymethyl groups.

Uniqueness

Tetrakis[(acetyloxy)methyl]phosphanium chloride is unique due to its acetyloxy groups, which confer different chemical properties and reactivity compared to similar compounds. This makes it useful in specific applications where other compounds may not be suitable.

Properties

CAS No.

65444-22-6

Molecular Formula

C12H20ClO8P

Molecular Weight

358.71 g/mol

IUPAC Name

tetrakis(acetyloxymethyl)phosphanium;chloride

InChI

InChI=1S/C12H20O8P.ClH/c1-9(13)17-5-21(6-18-10(2)14,7-19-11(3)15)8-20-12(4)16;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

WNHPCUPDZOUDIQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC[P+](COC(=O)C)(COC(=O)C)COC(=O)C.[Cl-]

Origin of Product

United States

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